beta-Simiarenol
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Overview
Description
Beta-Simiarenol: is a triterpene alcohol isolated from the Hong Kong species of Rhododendron simiarum . It is a naturally occurring compound with the molecular formula C30H50O and a molecular weight of 426.72 g/mol . This compound is known for its unique structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Simiarenol involves complex organic reactions. One common method includes the cyclization of squalene, a precursor in the biosynthesis of triterpenes . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: : Industrial production of this compound is often achieved through extraction from natural sources, such as the Rhododendron simiarum plant . The extraction process involves solvent extraction followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: : Beta-Simiarenol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products: : The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: : Beta-Simiarenol is used as a precursor in the synthesis of other complex triterpenes and steroids .
Biology: : In biological research, this compound is studied for its potential anti-inflammatory and anti-cancer properties .
Medicine: : The compound is being investigated for its potential therapeutic effects, including its role in modulating immune responses and its potential as an anti-cancer agent .
Industry: : this compound is used in the cosmetic industry for its potential skin-soothing properties and as an ingredient in various skincare products .
Mechanism of Action
Beta-Simiarenol exerts its effects through various molecular targets and pathways. It is known to interact with nuclear factor NF-kappa-B, cannabinoid CB2 receptor, and DNA- (apurinic or apyrimidinic site) lyase . These interactions lead to the modulation of inflammatory responses and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to beta-Simiarenol include Simiaren-3β-ol, E:B-Friedohop-5-en-3β-ol, and D:B-Friedo-B’:A’-neogammacer-5-en-3β-ol .
Uniqueness: : this compound is unique due to its specific structure and the presence of multiple stereocenters, which contribute to its distinct biological activities . Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-25,31H,9,11-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXPXUMUGATHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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